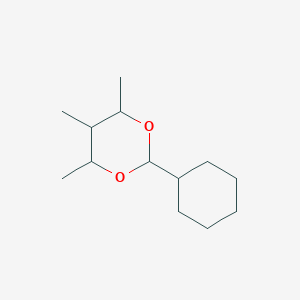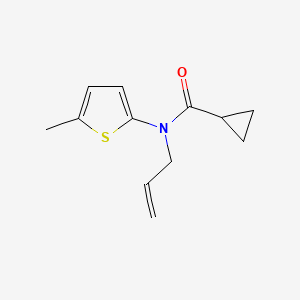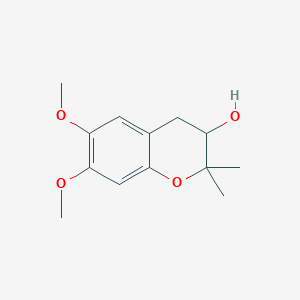
2-Methyl-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1’-bi(cyclopropane) is a unique organic compound characterized by its two cyclopropane rings connected through a single carbon atom, with a methyl group attached to one of the cyclopropane rings. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives, including 2-Methyl-1,1’-bi(cyclopropane), often involves the reaction of alkenes with carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate that reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives typically involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropane carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of cyclopropane alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopropane rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclopropane carboxylic acids, cyclopropane alcohols, and various substituted cyclopropane derivatives .
Scientific Research Applications
2-Methyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets and pathways. The strained ring structure of cyclopropane derivatives makes them highly reactive, allowing them to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high reactivity due to ring strain.
Methylcyclopropane: Similar in structure but with a single cyclopropane ring and a methyl group attached.
1,1-Dimethylcyclopropane: Another derivative with two methyl groups attached to the cyclopropane ring.
Uniqueness
2-Methyl-1,1’-bi(cyclopropane) is unique due to its bi-cyclopropane structure, which imparts additional strain and reactivity compared to simpler cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
61975-80-2 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
1-cyclopropyl-2-methylcyclopropane |
InChI |
InChI=1S/C7H12/c1-5-4-7(5)6-2-3-6/h5-7H,2-4H2,1H3 |
InChI Key |
LZNYLLCUOXRKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






silane](/img/structure/B14537421.png)

![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine](/img/structure/B14537426.png)






![6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14537461.png)
